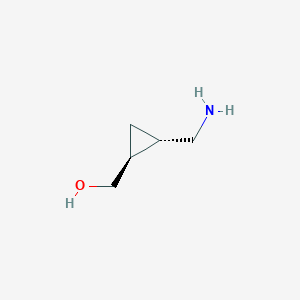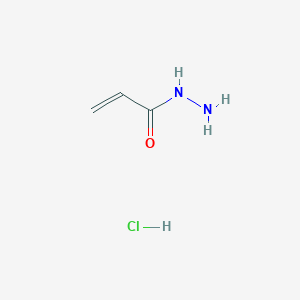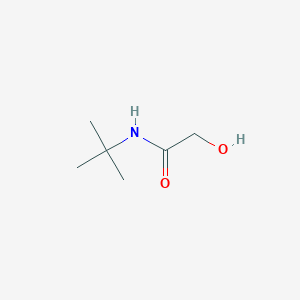
((1S,2S)-2-(aminomethyl)cyclopropyl)methanol
Übersicht
Beschreibung
((1S,2S)-2-(aminomethyl)cyclopropyl)methanol, also known as ACPM, is a cyclopropyl-containing amino alcohol that has been extensively studied for its potential applications in medicinal chemistry. The unique structural features of ACPM make it an attractive building block for the synthesis of biologically active compounds.
Wirkmechanismus
The mechanism of action of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol and its derivatives is not fully understood. However, it is believed that their biological activity is related to their ability to interact with specific receptors or enzymes in cells.
Biochemical and Physiological Effects:
Studies have shown that ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol and its derivatives have a range of biochemical and physiological effects. For example, some derivatives have been shown to inhibit the activity of enzymes involved in cancer progression, while others have antiviral activity against certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol as a building block for the synthesis of biologically active compounds is its unique structural features, which can lead to the development of compounds with improved pharmacological properties. However, one of the limitations of using ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for research involving ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol and its derivatives. One area of interest is the development of new antiviral agents based on ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol. Another area of interest is the development of inhibitors of enzymes involved in cancer progression, which could lead to the development of new cancer treatments. Additionally, further studies are needed to fully understand the mechanism of action of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol and its derivatives, which could lead to the development of more effective drugs.
Wissenschaftliche Forschungsanwendungen
((1S,2S)-2-(aminomethyl)cyclopropyl)methanol has been the subject of numerous studies due to its potential applications in medicinal chemistry. It has been used as a starting material for the synthesis of various biologically active compounds, including antiviral agents and inhibitors of enzymes involved in cancer progression.
Eigenschaften
IUPAC Name |
[(1S,2S)-2-(aminomethyl)cyclopropyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-2-4-1-5(4)3-7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFJLNNLCHRICT-RFZPGFLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CO)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1CO)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693368 | |
| Record name | [(1S,2S)-2-(Aminomethyl)cyclopropyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((1S,2S)-2-(aminomethyl)cyclopropyl)methanol | |
CAS RN |
17352-97-5 | |
| Record name | [(1S,2S)-2-(Aminomethyl)cyclopropyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![Bicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B3379809.png)